Samarium(III) trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

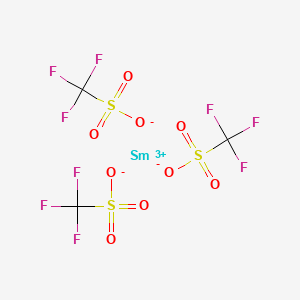

Samarium(III) trifluoromethanesulfonate (Sm(OTf)₃, CAS 52093-28-4) is a trivalent lanthanide triflate salt widely utilized as a Lewis acid catalyst in organic synthesis. Its molecular formula is Sm(CF₃SO₃)₃, with a molecular weight of 597.57 g/mol . This white, crystalline powder exhibits a boiling point of 162°C (at 760 mmHg) and is ≥98% pure . Like other lanthanide triflates, Sm(OTf)₃ is water-tolerant, enabling its use in aqueous or moisture-sensitive reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Samarium(III) trifluoromethanesulfonate can be synthesized by reacting samarium oxide with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran at room temperature . Another method involves the reduction of this compound using ethylmagnesium bromide in the presence of samarium metal .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Samarium(III) trifluoromethanesulfonate primarily undergoes Lewis acid-catalyzed reactions. It is known to catalyze the Aldol reaction of silyl enol ethers with aldehydes . It is also used in the Baylis-Hillman reaction, where it acts as an effective catalyst .

Common Reagents and Conditions:

Aldol Reaction: Silyl enol ethers and aldehydes in the presence of this compound.

Baylis-Hillman Reaction: Various aldehydes and activated alkenes in the presence of this compound.

Major Products:

Aldol Reaction: β-hydroxy ketones or aldehydes.

Baylis-Hillman Reaction: α,β-unsaturated carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Baylis-Hillman Reaction

Samarium(III) trifluoromethanesulfonate serves as an effective catalyst in the Baylis-Hillman reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the addition of an activated alkene to an aldehyde or ketone in the presence of a catalyst, leading to the formation of β-hydroxy carbonyl compounds. The use of this compound enhances the reaction efficiency and selectivity due to its strong Lewis acid characteristics .

Other Catalytic Reactions

In addition to the Baylis-Hillman reaction, this compound has been utilized in various other catalytic processes, including:

- Aldol Reactions : Facilitating the formation of β-hydroxy aldehydes and ketones.

- Michael Additions : Acting as a catalyst for nucleophilic additions to α,β-unsaturated carbonyl compounds.

Luminescence Studies

Circularly Polarized Luminescence

Recent studies have highlighted the role of this compound in enhancing circularly polarized luminescence (CPL). In specific ligand environments, samarium complexes exhibit distinct CPL signatures that are valuable for applications in optoelectronics and display technologies. The presence of different counterions significantly affects the luminescent properties of these complexes, making them suitable for advanced photonic applications .

Coordination Chemistry

Complex Formation

this compound can form stable complexes with various ligands, which are characterized by their unique electronic and optical properties. These complexes have been studied using techniques such as electronic circular dichroism (ECD) and UV-visible spectroscopy. The coordination behavior of samarium with different ligands can lead to novel materials with potential applications in sensors and catalysts .

Material Science

Synthesis of Functional Materials

The unique properties of this compound make it a candidate for synthesizing functional materials. Its ability to stabilize various oxidation states allows for the development of materials with tailored electronic properties, which can be utilized in fields such as:

- Photovoltaics : Enhancing light absorption and conversion efficiency.

- Magnetic Materials : Contributing to the development of advanced magnetic materials due to its rare earth element characteristics.

Wirkmechanismus

Samarium(III) trifluoromethanesulfonate functions as a Lewis acid by accepting electron pairs from donor molecules. This property allows it to activate carbonyl compounds and other electrophiles, facilitating various organic reactions. The molecular targets are typically the electron-rich sites on the reactants, and the pathways involved include the formation of intermediate complexes that lower the activation energy of the reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Trifluoromethanesulfonate Compounds

Chemical and Physical Properties

The table below compares key properties of Sm(OTf)₃ with other lanthanide and transition metal triflates:

| Compound | CAS Number | Molecular Weight (g/mol) | Appearance | Key Properties |

|---|---|---|---|---|

| Samarium(III) triflate | 52093-28-4 | 597.57 | White powder | Water-tolerant, Lewis acid, Xi hazard |

| Scandium(III) triflate | 144026-79-9 | 492.18 | White powder | Strong Lewis acid, STOT SE 3 hazard |

| Ytterbium(III) triflate | 54761-04-5 | 622.17 | White crystals | High thermal stability, Xi hazard |

| Dysprosium(III) triflate | N/A | ~613* | N/A | Decomposes to HF, SOₓ under fire |

| Nickel(II) triflate | 60871-84-3 | 396.83 | Green crystals | Transition metal catalyst, redox-active |

*Estimated based on lanthanide trends .

Key Observations:

- Lewis Acidity: Scandium(III) triflate (Sc(OTf)₃) exhibits stronger Lewis acidity due to Sc³⁺'s smaller ionic radius (0.885 Å) compared to Sm³⁺ (1.079 Å), enhancing its catalytic efficiency in reactions like Aldol condensations .

- Thermal Stability: Ytterbium(III) triflate (Yb(OTf)₃) and Sm(OTf)₃ both decompose at high temperatures, releasing HF and sulfur oxides, but Yb(OTf)₃ is noted for higher stability in harsh conditions .

- Redox Activity: Nickel(II) triflate (Ni(OTf)₂) differs fundamentally as a transition metal catalyst, participating in redox reactions (e.g., cross-couplings), unlike the redox-inert trivalent lanthanides .

Commercial Availability and Usage

Sales data () indicate Sm(OTf)₃ is less prevalent than Yttrium(III) triflate (annual sales: 122 vs. 952 bottles), reflecting niche applications. Sc(OTf)₃ is more widely adopted due to its versatility in asymmetric synthesis .

Biologische Aktivität

Samarium(III) trifluoromethanesulfonate, also known as samarium triflate, is a rare earth metal salt with the formula Sm SO3CF3)3. It has garnered attention in various fields, particularly in organic synthesis and catalysis due to its unique properties. This article focuses on its biological activity, including its roles in catalysis, potential therapeutic applications, and safety considerations.

- Molecular Weight : 597.57 g/mol

- CAS Number : 52093-28-4

- Solubility : Soluble in water and organic solvents

- Appearance : White crystalline powder

Catalytic Applications

Samarium(III) triflate is primarily recognized for its catalytic properties in organic reactions. It has been employed in various syntheses, including:

- Synthesis of Benzothiazoles and Benzoxazoles : Samarium triflate has been used as a catalyst in the synthesis of these compounds from o-aminophenols and carboxylic acids in aqueous media. The reactions are efficient under mild conditions, showcasing the compound's ability to facilitate complex organic transformations while being environmentally friendly .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzothiazole Synthesis | Aqueous medium, 60 °C | 85 | |

| Benzoxazole Synthesis | Aqueous medium, 60 °C | 90 |

Potential Therapeutic Applications

While specific therapeutic applications of samarium(III) triflate are still under investigation, its biological activity may extend to:

Case Studies

- Synthesis of Bioactive Compounds : In a study by K. Yamamoto et al., samarium(III) triflate was used effectively to synthesize bioactive molecules under aqueous conditions, demonstrating its utility in green chemistry approaches .

- Reusability and Efficiency : Research highlighted that samarium triflate could be recovered and reused multiple times without significant loss of catalytic activity, making it a cost-effective option for large-scale applications .

Safety Considerations

This compound poses certain hazards:

Q & A

Basic Questions

Q. What are the key physical and chemical properties of Samarium(III) trifluoromethanesulfonate relevant to its use in catalysis?

this compound (Sm(OTf)₃) is a hygroscopic, white crystalline solid with a molecular weight of 597.57 g/mol and a boiling point of 162°C (at 760 mmHg). Its strong Lewis acidity, derived from the electron-withdrawing triflate anion and Sm³⁺ ion, enables activation of substrates in reactions like transesterification and Friedel-Crafts alkylation. Critical properties include solubility in polar aprotic solvents (e.g., acetonitrile) and sensitivity to moisture, necessitating anhydrous handling .

Q. What safety protocols are essential for handling this compound in the laboratory?

Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation: Use in a fume hood to prevent inhalation of dust or aerosols (H335 hazard) .

- Storage: Keep in sealed containers under inert gas (e.g., argon) to prevent hydrolysis .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is this compound typically synthesized, and what purity is required for research applications?

Sm(OTf)₃ is synthesized by reacting Sm₂O₃ with trifluoromethanesulfonic acid under reflux in anhydrous conditions. Commercial grades (≥98% purity) are commonly used, with trace moisture or impurities rigorously removed via recrystallization from dry acetonitrile or vacuum drying .

Advanced Research Questions

Q. How does the Lewis acidity of this compound compare to other lanthanide triflates in transesterification reactions?

Sm(OTf)₃ exhibits higher catalytic activity than lighter lanthanides (e.g., La, Ce) due to its intermediate ionic radius and strong Lewis acidity. For example, in the synthesis of diphenyl carbonate, Sm(OTf)₃ achieves 85% yield at 0.5 mol% loading, outperforming SmI₂ (45% yield at 2 mol%) . Titration with Gutmann donor numbers or NMR spectroscopy can quantify Lewis acidity .

Q. What experimental parameters optimize Sm(OTf)₃ in aqueous media for heterocycle synthesis?

- Solvent Choice: Use water-acetonitrile mixtures (3:1 v/v) to balance substrate solubility and catalyst stability .

- Catalyst Loading: 5 mol% Sm(OTf)₃ in benzothiazole synthesis yields >90% at 80°C .

- pH Control: Maintain mildly acidic conditions (pH 5–6) to prevent hydrolysis of the triflate anion .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of Sm(OTf)₃ across studies?

Discrepancies often arise from:

- Moisture Contamination: Trace water deactivates Sm(OTf)₃; ensure rigorous drying of solvents/substrates .

- Substrate Scope: Electron-deficient substrates require higher catalyst loadings (1–2 mol%) than electron-rich ones .

- Reaction Monitoring: Use in situ techniques (e.g., FTIR, HPLC) to track intermediate formation and adjust conditions .

Q. Methodological Guidance

- Handling Moisture-Sensitive Reactions: Use Schlenk techniques or gloveboxes for catalyst weighing. Pre-dry glassware at 120°C overnight .

- Catalyst Recycling: Sm(OTf)₃ can be recovered via filtration after aqueous workup, though activity decreases by ~15% after three cycles due to triflate leaching .

Eigenschaften

CAS-Nummer |

52093-28-4 |

|---|---|

Molekularformel |

CHF3O3SSm |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

samarium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Sm/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI-Schlüssel |

AXXFVUWEFGKYBC-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sm+3] |

Kanonische SMILES |

C(F)(F)(F)S(=O)(=O)O.[Sm] |

Piktogramme |

Irritant |

Synonyme |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.